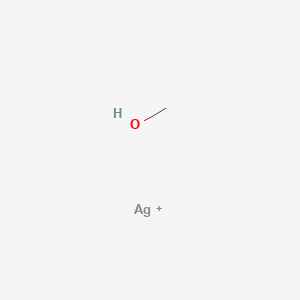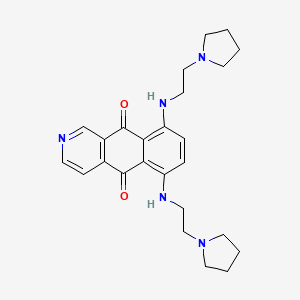
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- is a complex organic compound known for its unique structure and significant biological activities. It has been isolated as an active component from the ethanolic extract of the aerial parts of Mitracarpus scaber and exhibits significant in vitro inhibitory activity against AIDS-related pathogens .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Disubstituted 1,2,3,4-tetrahydrobenz(g)isoquinoline-5,10-diones are prepared through an activated Pictet-Spengler reaction of the corresponding imines of 2-(1,4-dimethoxynaphth-2-yl)ethylamine in the presence of an acyl chloride and aluminum chloride (AlCl3), followed by oxidation with silver(II) oxide in nitric acid .
Industrial Production Methods
The industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly in the presence of strong oxidizing agents like silver(II) oxide.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are not extensively documented.
Substitution: The compound can participate in substitution reactions, especially involving its amino groups.
Common Reagents and Conditions
Oxidizing Agents: Silver(II) oxide in nitric acid.
Reducing Agents:
Substitution Reagents: Various acyl chlorides and aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the synthesis of other complex organic molecules and potentially in the development of new materials with unique properties.
作用机制
The compound exerts its effects primarily through its interaction with biological molecules. Its mechanism of action involves inhibiting the growth of pathogens by interfering with their metabolic processes. The exact molecular targets and pathways are not fully elucidated but are believed to involve key enzymes and proteins essential for pathogen survival .
相似化合物的比较
Similar Compounds
- Benzo(g)quinoline-5,10-dione
- Benzo(g)quinoline-5,6-dione
- Anthraquinone
Uniqueness
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- is unique due to its specific structure, which includes pyrrolidinyl groups that enhance its biological activity. This structural uniqueness contributes to its significant inhibitory activity against pathogens, distinguishing it from other similar compounds .
属性
CAS 编号 |
144510-91-8 |
|---|---|
分子式 |
C25H31N5O2 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
6,9-bis(2-pyrrolidin-1-ylethylamino)benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C25H31N5O2/c31-24-18-7-8-26-17-19(18)25(32)23-21(28-10-16-30-13-3-4-14-30)6-5-20(22(23)24)27-9-15-29-11-1-2-12-29/h5-8,17,27-28H,1-4,9-16H2 |
InChI 键 |
JIGYVEPELWUUGD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCNC2=C3C(=C(C=C2)NCCN4CCCC4)C(=O)C5=C(C3=O)C=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)
![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
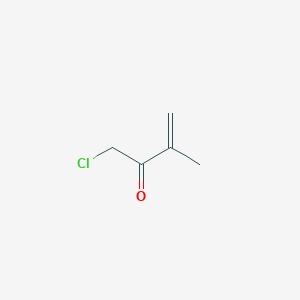
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
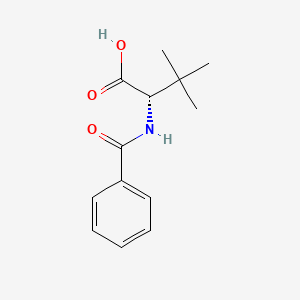

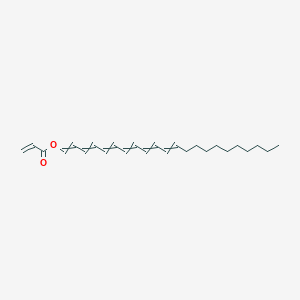
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
